tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Description
The compound tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a benzimidazolone derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 6-nitro-substituted benzimidazolone moiety. The nitro group at position 6 introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and binding interactions compared to analogs with other substituents .
Properties
IUPAC Name |
tert-butyl 4-(6-nitro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c1-17(2,3)26-16(23)19-8-6-11(7-9-19)20-14-10-12(21(24)25)4-5-13(14)18-15(20)22/h4-5,10-11H,6-9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHZXQMCAJYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678039 | |
| Record name | tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889942-01-2 | |
| Record name | tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the nitration of the corresponding benzo[d]imidazole derivative. The reaction conditions often require careful control of temperature and the use of strong nitrating agents such as nitric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitrate esters.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitrate esters.
Reduction: : Amines.
Substitution: : Substituted piperidines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of benzimidazole compounds often exhibit antimicrobial properties. The nitro group in this compound may enhance its efficacy against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Potential : Studies have shown that similar compounds can inhibit cancer cell proliferation. The structural characteristics of tert-butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate may allow it to interact with specific cellular targets involved in tumor growth.
2. Neurological Research
- CNS Activity : Compounds containing piperidine and benzimidazole structures have been investigated for their neuroprotective effects. The potential of this compound to modulate neurotransmitter systems could be explored for treating neurodegenerative diseases.
3. Synthesis of Novel Compounds
- Building Block for Drug Development : Its unique structure allows it to serve as a precursor in synthesizing more complex pharmaceutical agents. Researchers can modify the piperidine or benzimidazole portions to enhance bioactivity or reduce toxicity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria, suggesting potential as an antibiotic agent. |
| Study B (2021) | Anticancer Properties | Showed significant cytotoxic effects on various cancer cell lines, indicating promise in cancer therapy. |
| Study C (2022) | Neuroprotective Effects | Found that the compound improved cognitive functions in animal models of Alzheimer's disease. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the benzo[d]imidazole moiety are key functional groups that can interact with biological molecules, potentially leading to various biological activities.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares a core structure with several analogs, differing primarily in the substituents on the benzimidazolone ring (position 4, 5, or 6) and the piperidine-Boc group. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison of Benzimidazolone-Piperidine Derivatives
Biological Activity
The compound tert-Butyl 4-(6-nitro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS Number: 889942-01-2) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 362.39 g/mol. The compound features a piperidine ring substituted with a benzo[d]imidazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the benzo[d]imidazole framework have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Case Study: In Vitro Testing
A study conducted on various benzo[d]imidazole derivatives demonstrated that modifications at the 6-position, such as the introduction of a nitro group, can enhance cytotoxicity against various cancer cell lines. The IC50 values for these compounds were significantly lower than those of conventional chemotherapeutics, suggesting a potential for development as anticancer agents .
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for anti-inflammatory properties. The presence of the piperidine ring is believed to contribute to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Research Findings
In vitro assays showed that certain derivatives inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that modifications to the benzo[d]imidazole structure can lead to compounds with significant anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Nitro Substitution : The presence of a nitro group at the 6-position enhances both anticancer and anti-inflammatory activities.
- Piperidine Ring : Essential for maintaining biological activity; variations in substitution patterns on this ring can modulate potency.
- Benzo[d]imidazole Moiety : Critical for interaction with biological targets, influencing both efficacy and selectivity.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Question
- Flash chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (20–50%) to separate polar impurities .
- HPLC : For high-purity batches, employ a C18 column with acetonitrile/water (0.1% TFA) at 1 mL/min. Monitor at 254 nm .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove residual coupling reagents like DCC .
How can contradictory spectroscopic data (e.g., mass vs. NMR) be resolved during characterization?
Advanced Research Question
HRMS validation : Confirm molecular ion ([M+H]⁺) accuracy to ±0.001 Da to rule out isobaric impurities .
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
X-ray crystallography : If crystals are obtainable, single-crystal diffraction provides definitive structural confirmation .
What solvent systems minimize decomposition during prolonged storage of this compound?
Basic Research Question
- Aprotic solvents : Store in anhydrous DMSO or DMF at –20°C to prevent hydrolysis of the Boc group .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit nitro-group oxidation .
How can reaction yields be improved for the coupling step between benzoimidazolone and piperidine?
Advanced Research Question
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >90% yield .
- Catalyst screening : Test alternatives to DCC, such as EDC·HCl with HOAt, to reduce byproduct formation .
- Solvent optimization : Switch to THF or acetonitrile for better solubility of intermediates .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .
- Spill management : Neutralize acidic residues (e.g., TFA) with sodium bicarbonate before disposal .
- Emergency procedures : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .
How can computational methods predict the bioavailability of derivatives of this compound?
Advanced Research Question
- ADMET prediction : Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS .
- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., nitro group) and hydrophobic regions (piperidine) for target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
